Home > Products > Screening Compounds P91244 > L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide
L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide -

L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide

Catalog Number: EVT-242146
CAS Number:
Molecular Formula: C74H98N14O14S2
Molecular Weight: 1471.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CH-275 is a synthetic cyclic peptide analog of somatostatin, a naturally occurring hormone with a wide range of inhibitory effects in the body. [] CH-275 is classified as a somatostatin receptor 1 (sst1) agonist, meaning it binds to and activates the sst1 receptor. [, ] This makes it a valuable tool in scientific research for studying the role of the sst1 receptor in various physiological processes, especially in the brain and endocrine system. [, , , , , , , , , , ]

Somatostatin-14 (SRIF-14)

  • Relevance: SRIF-14 serves as the endogenous ligand for all somatostatin receptor subtypes, including sst1, the target of CH-275. Understanding the structure-activity relationships of SRIF-14 and its analogs, such as CH-275, is crucial for developing selective and potent sst1 agonists. []

Somatostatin-28 (SRIF-28)

  • Relevance: The ability of both SRIF-14 and SRIF-28 to stimulate gastric emptying via the sst5 receptor, despite their difference in affinity, suggests that sst5 activation might be the crucial factor in this physiological process. This highlights the complexity of somatostatin receptor pharmacology and the potential for developing subtype-selective agonists like CH-275 for specific therapeutic applications. []

Octreotide (SMS 201-995)

  • Compound Description: Octreotide is a synthetic octapeptide analog of somatostatin with a longer half-life. It displays high affinity for sst2, moderate affinity for sst3 and sst5, and low affinity for sst1 and sst4. Octreotide is widely used clinically for treating acromegaly, neuroendocrine tumors, and other conditions. [, , , , ]
  • Relevance: Octreotide's selectivity profile contrasts with that of CH-275, highlighting the possibility of designing somatostatin analogs with distinct receptor subtype preferences. Octreotide's efficacy in inhibiting tyrosine kinase activity in a rat pituitary tumor, attributed to its action on sst2, further emphasizes the potential therapeutic benefits of targeting specific sst subtypes. []

Des-AA(1,2,4,5,12,13)[D-Trp(8)]somatostatin

  • Compound Description: This cyclic octapeptide analog of somatostatin exhibits preferential binding to sst5, similar to SRIF-28. It is often referred to as an oligo-somatostatin analog due to its shortened peptide sequence. []
  • Relevance: This compound, along with SRIF-28 and BIM-23052, effectively stimulates gastric emptying when injected intracisternally in rats. These findings, contrasted with the inactivity of CH-275 in the same paradigm, reinforce the notion that sst5 activation plays a critical role in regulating gastric motility. []

BIM-23027

  • Compound Description: BIM-23027 is a cyclic hexapeptide somatostatin analog with high affinity for sst2 and sst5. []
  • Relevance: Although structurally similar to octreotide, BIM-23027's inability to inhibit voltage-gated Ca(2+) currents in murine pancreatic beta-cells, unlike octreotide, suggests that subtle structural variations can significantly impact receptor subtype selectivity and downstream signaling. This further emphasizes the importance of structure-activity relationship studies for developing targeted therapies. []

BIM-23052

  • Compound Description: This compound is a cyclic peptide analog of somatostatin with preferential binding to sst5. []
  • Relevance: BIM-23052, like SRIF-28 and des-AA(1,2,4,5,12,13)[D-Trp(8)]somatostatin, significantly enhances gastric emptying after intracisternal injection in rats. This further supports the idea that sst5 activation is centrally involved in regulating gastric motility, contrasting with CH-275, which targets sst1. []

BIM-23056

  • Compound Description: BIM-23056 is a selective antagonist of the sst5 receptor subtype. [, ]
  • Relevance: BIM-23056's ability to block the activation of inwardly rectifying K+ currents (ISRIF) induced by SRIF-28 in MIN-6 cells, which express sst5, confirms the involvement of sst5 in mediating this specific effect of somatostatin. This further strengthens the rationale for developing subtype-selective compounds like CH-275 to target specific physiological processes. []

L-362,855

  • Compound Description: L-362,855 is a partial agonist of sst5 receptors. []
  • Relevance: The observation that L-362,855 mimics the inhibitory effects of SRIF-14 on glucose-induced electrical activity in MIN-6 cells, which express sst5, supports the role of sst5 in mediating this particular action of somatostatin. This reinforces the concept that targeting specific sst subtypes, as CH-275 does for sst1, holds promise for developing tailored therapies. []

L-779,976

  • Compound Description: L-779,976 is a highly selective and potent antagonist for the sst2 receptor subtype. []
  • Relevance: L-779,976 is often used in conjunction with SMS 201-995 to investigate the specific roles of the sst2 receptor. Its selectivity profile contrasts with CH-275, demonstrating the potential for creating somatostatin analogs with diverse receptor subtype selectivity. []

L-796,778

  • Compound Description: L-796,778 is a selective agonist for the sst3 receptor subtype. []
  • Relevance: L-796,778's lack of effect on gastric emptying, unlike sst5 agonists, emphasizes the specific role of sst5 in regulating this physiological process. This highlights the importance of developing subtype-selective compounds like CH-275 to target specific therapeutic areas. []

L-803,087

  • Compound Description: L-803,087 is a selective agonist for the sst4 receptor subtype. [, ]
  • Relevance: Unlike CH-275, which targets sst1 and inhibits synaptic transmission, L-803,087, targeting sst4, shows a contrasting effect by increasing inhibitory transmission in the hippocampus. Additionally, the combined activation of sst1 and sst4 using CH-275 and L-803,087 demonstrates a functional interaction between these two subtypes, suggesting a complex interplay between different sst receptors in modulating neuronal activity. []

NNC-26-9100

  • Compound Description: NNC-26-9100 is a highly selective agonist for the sst4 receptor subtype. []
  • Relevance: This compound, along with other subtype-selective agonists like CH-275, is invaluable in dissecting the individual contributions of each sst subtype to the diverse physiological effects of somatostatin. []

CYN 154806

  • Compound Description: CYN 154806 is a potent and selective antagonist of the sst2 receptor subtype. [, , ]
  • Relevance: CYN 154806's ability to block the effects of octreotide, a sst2 agonist, further confirms the specificity of these compounds for the sst2 receptor subtype. This highlights the potential for developing targeted therapies based on selective modulation of specific sst subtypes, similar to CH-275's selectivity for sst1. [, ]

SRA-880

  • Compound Description: SRA-880 is a selective antagonist of the sst1 receptor subtype. [, ]
  • Relevance: SRA-880's ability to reverse the effects of CH-275, a sst1 agonist, underscores its specificity for the sst1 receptor. [] This antagonist is instrumental in confirming the involvement of sst1 in mediating the biological effects of CH-275. [, ]

Des-AA(1,2,5)-[D2Nal(8),IAmp(9)]-SRIF

  • Compound Description: This compound is an analog of CH-275 with D2Nal (2-naphthyl-D-alanine) replacing D-Trp at position 8. This modification aimed to enhance chemical stability and potentially improve selectivity and affinity for sst1. []
  • Relevance: Compared to CH-275, this analog showed either reduced potency or comparable potency with similar selectivity for the sst1 receptor. This finding suggests that while modifications at position 8 can influence binding affinity, they might not necessarily translate to significant improvements in selectivity. []

Des-AA(1,5)-[Tyr(2),D2Nal(8),IAmp(9)]-SRIF

  • Compound Description: This CH-275 analog incorporates both D2Nal at position 8 and Tyr at position 2. []
  • Relevance: Similar to the previous analog, this compound displayed comparable potency to CH-275 but with similar selectivity for the sst1 receptor. The addition of Tyr at position 2 did not drastically alter its binding profile compared to the analog with only the D2Nal substitution. []

Des-AA(1,2,5)-[Tyr(7),DTrp(8),IAmp(9)]-SRIF

  • Compound Description: In this CH-275 analog, Tyr is introduced at position 7. []
  • Relevance: The incorporation of Tyr at position 7 led to a decrease in binding affinity for all SRIF receptor subtypes compared to CH-275. This suggests that modifications at position 7 can negatively impact the overall binding profile of these somatostatin analogs. []

Des-AA(1,2,5)-[DTrp(8),IAmp(9),Tyr(11)]-SRIF

  • Compound Description: This CH-275 analog includes Tyr at position 11. []
  • Relevance: Introducing Tyr at position 11 resulted in a compound with comparable potency to CH-275, but with improved selectivity for the sst1 receptor. This modification highlights how specific structural changes can fine-tune the binding profile of somatostatin analogs. []

Des-AA(1,2,5)-[DTrp(8),IAmp(9),Tyr(11)]-Cbm-SRIF

  • Compound Description: This analog builds upon the previous compound by adding a carbamoyl group (Cbm) at the N-terminus. []
  • Relevance: The addition of the carbamoyl group led to a slight increase in affinity for sst1 compared to the parent compound without compromising selectivity. This modification demonstrates how subtle structural changes can impact binding affinity without drastically altering the overall selectivity profile. []

Des-AA(1,2,5)-[DCys(3),DTrp(8),IAmp(9),Tyr(11)]-Cbm-SRIF

  • Compound Description: This analog incorporates a D-Cys at position 3 in addition to the modifications present in the previous compound. []
  • Relevance: This analog, along with Des-AA(1,2,5)-[DTrp(8),IAmp(9),Tyr(11)]-Cbm-SRIF, exhibits agonistic activity in a cAMP assay, suggesting that the chirality of the Cys residue at position 3 is not critical for the agonist property in this series of 18-membered ring SRIF analogs. This finding contrasts with the observations made in 18-membered ring SRIF octapeptides. []
Overview

L-Cysteine, L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide is a complex peptide compound that contains multiple amino acids and a disulfide bond. This compound is part of a broader class of molecules known as peptides, which are chains of amino acids linked by peptide bonds.

Source

The primary source of L-cysteine is through the hydrolysis of keratin-rich materials such as human hair and animal feathers. Additionally, L-cysteine can be synthesized through various chemical methods, including enzymatic processes and electrochemical reduction of L-cystine, which is a dimeric form of L-cysteine.

Classification

This compound can be classified under:

  • Peptides: Due to its amino acid composition.
  • Amino Acids: Specifically as a derivative of cysteine.
  • Biologically Active Compounds: Given its roles in various biochemical pathways.
Synthesis Analysis

Methods

L-Cysteine can be synthesized through several methods:

  1. Electrochemical Reduction: The electrochemical reduction of L-cystine in acidic media is one of the most efficient methods. This process involves using an electrochemical cell where L-cystine is reduced to L-cysteine under controlled current densities, typically between 500 to 4000 A/m² .
  2. Enzymatic Synthesis: Enzymes such as cysteine synthetase catalyze the reaction between serine and hydrogen sulfide to produce L-cysteine . This method often yields high purity but may have limitations in scalability.
  3. Extraction from Natural Sources: Hydrolysis of keratinous materials followed by purification processes can yield L-cysteine, although this method may involve more complex steps and lower yields compared to synthetic methods .

Technical Details

The electrochemical synthesis involves:

  • A cation-selective membrane separating anode and cathode compartments.
  • The use of hydrochloric acid as an electrolyte.
  • Circulation of both anolyte and catholyte solutions during the reaction to maintain optimal conditions for current flow and product formation .
Molecular Structure Analysis

Structure

The molecular structure of L-Cysteine includes:

  • A cyclic disulfide bond that contributes to its stability and biological activity.
  • Multiple chiral centers due to the presence of several amino acids, which affects its stereochemistry.

Data

The molecular formula can be deduced from its amino acid composition, but specific details such as molecular weight and three-dimensional conformation would require computational modeling or X-ray crystallography for precise determination.

Chemical Reactions Analysis

Reactions

L-Cysteine participates in various chemical reactions:

  1. Redox Reactions: The thiol group in cysteine can undergo oxidation to form disulfides, which are critical in protein folding and stability.
  2. Nucleophilic Substitution: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioesters or other derivatives.

Technical Details

The stability of L-cysteine in different pH environments is crucial for its reactivity. It tends to be unstable in alkaline conditions, leading to degradation products .

Mechanism of Action

Process

L-Cysteine acts primarily as a precursor for the synthesis of glutathione, a vital antioxidant in cells. Its mechanism involves:

  1. Formation of Glutathione: Through the action of enzymes that utilize L-cysteine along with glutamate and glycine.
  2. Detoxification Processes: By participating in conjugation reactions that help detoxify harmful substances within the body.

Data

Studies have shown that enhancing the availability of L-cysteine can significantly increase glutathione levels, thereby improving cellular resistance to oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • pKa Values: The thiol group has a pKa around 8.3, indicating it can exist in both protonated and deprotonated forms depending on pH.
  • Stability: Sensitive to oxidation; must be stored under inert conditions to prevent degradation.
Applications

Scientific Uses

L-Cysteine has diverse applications in various fields:

  1. Pharmaceuticals: Used as a precursor for synthesizing drugs and supplements aimed at enhancing antioxidant defenses.
  2. Food Industry: Acts as a flavor enhancer and dough conditioner due to its reducing properties.
  3. Biotechnology: Utilized in cell culture media to support cell growth and metabolism.

Properties

Product Name

L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide

IUPAC Name

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

Molecular Formula

C74H98N14O14S2

Molecular Weight

1471.8 g/mol

InChI

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1

InChI Key

LFOPEPKKBBIGHF-RXUBGYFDSA-N

SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.